molecular formula C21H20N2O4S B12163664 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12163664
M. Wt: 396.5 g/mol
InChI Key: DOBZLVXDBBMBFP-UHFFFAOYSA-N
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Description

The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide features a thiazole-5-carboxamide core substituted with a 4-methyl group, a 4-methoxyphenyl moiety at position 2, and an N-linked 3,4-dihydro-2H-1,5-benzodioxepin group. This structure combines a heterocyclic thiazole ring with a benzodioxepin system, likely influencing its physicochemical and pharmacological properties.

  • For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed to carboxylic acids and then coupled with amines using classic reagents like HATU or EDCl .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20N2O4S/c1-13-19(28-21(22-13)14-4-7-16(25-2)8-5-14)20(24)23-15-6-9-17-18(12-15)27-11-3-10-26-17/h4-9,12H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

DOBZLVXDBBMBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves several steps. While I don’t have specific synthetic details, it likely includes reactions such as amide formation, thiazole ring construction, and benzodioxepin formation.

Industrial Production:: Industrial-scale production methods may vary, but they likely optimize yield, cost, and safety. Collaboration between organic chemists and process engineers ensures efficient large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Amide Formation: The compound contains an amide functional group, suggesting reactions with carboxylic acids and amines.

    Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions.

    Benzodioxepin Formation: The benzodioxepin moiety is likely synthesized via multistep processes.

Common Reagents and Conditions::

    Amide Formation: Carboxylic acids (e.g., acetic acid) and amines (e.g., methylamine).

    Thiazole Ring Formation: Thioamides, cyclization agents (e.g., phosphorus oxychloride).

    Benzodioxepin Formation: Phenols, aldehydes, and cyclization catalysts.

Major Products:: The compound itself is a significant product, but intermediates during synthesis are also essential.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antibacterial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Properties

  • A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism of action involves the disruption of bacterial membrane integrity and interference with metabolic processes .

Anti-inflammatory Properties

The thiazole derivatives, including the compound discussed, have been investigated for their anti-inflammatory effects. Thiazole compounds are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Research Findings:

  • In vitro studies have indicated that the compound can reduce pro-inflammatory cytokines, thus suggesting its utility in managing inflammatory responses .

Anthelmintic Activity

Recent research has explored the anthelmintic potential of various chemical libraries, including those containing thiazole derivatives. The compound's structural features may contribute to its efficacy against helminths.

Case Study: Screening for Anthelmintic Activity

  • In a screening study using Caenorhabditis elegans as a model organism, several thiazole derivatives were identified as having significant anthelmintic activity. The results indicate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide could be further evaluated for potential use in treating parasitic infections .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of thiazole rings and the introduction of benzodioxepin moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • The synthesis typically involves reacting appropriate precursors under controlled conditions to yield the desired thiazole derivative. Optimization of reaction parameters is crucial for maximizing yield and purity .

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related thiazole carboxamides and benzodioxepin-containing derivatives:

Compound Name Core Structure Key Substituents Synthesis Highlights Biological/Physicochemical Notes References
Target Compound Thiazole-5-carboxamide 4-methyl, 2-(4-methoxyphenyl), N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) Likely involves coupling of 2-(4-methoxyphenyl)-4-methyl-thiazole-5-carboxylic acid with benzodioxepin amine Enhanced lipophilicity due to benzodioxepin moiety
2-(4-Pyridinyl)-4-methyl-thiazole-5-carboxamide analogs Thiazole-5-carboxamide 4-methyl, 2-(4-pyridinyl), variable amides (e.g., alkyl, aryl) Ethyl carboxylate intermediates hydrolyzed and coupled with amines Statistically significant activity in inhibition assays (p<0.05)
N-Hydroxy-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide (CAS 1148158-32-0) Thiazole-5-carboxamide 4-phenyl, 2-(thiophen-2-yl), N-hydroxy Not specified; likely similar coupling strategies Thiophene substituent may alter electronic properties
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one Furochromenone Benzodioxepin fused with furochromenone Friedel-Crafts or cyclization reactions Benzodioxepin enhances planarity and π-stacking potential
Compound 85: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(trifluoromethoxy)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole-2-carboxamide 4-(4-hydroxyphenyl), 5-(trifluoromethoxy), cyclopropane-carboxamide Coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with thiazol-2-amine Fluorinated groups improve metabolic stability

Key Comparative Insights

Impact of Benzodioxepin Moiety: The benzodioxepin group in the target compound increases molecular weight and lipophilicity compared to simpler aryl substituents (e.g., pyridinyl or phenyl). This could enhance membrane permeability but may reduce aqueous solubility . In contrast, benzodioxepin-containing furochromenones (e.g., ) exhibit rigid, planar structures suited for intercalation or receptor binding .

Thiazole Substitution Patterns: 2-(4-Methoxyphenyl) vs. Pyridinyl analogs () introduce basicity, altering solubility and hydrogen-bonding capacity .

Amide Linker Diversity :

  • The benzodioxepin-7-yl amide in the target compound contrasts with cyclopropane () or hydroxy-phenyl () linkers. Cyclopropane groups introduce conformational rigidity, while benzodioxepin adds fused-ring complexity .

Synthetic Accessibility :

  • Carboxamide formation via coupling reactions (e.g., EDCl/HOBt) is a shared strategy for thiazole derivatives . However, benzodioxepin-7-amine synthesis likely requires specialized steps, such as ring-closing ether formation or Pd-catalyzed couplings .

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzodioxepin moiety and a thiazole ring. Its IUPAC name is indicative of its intricate design, which contributes to its biological efficacy. The molecular formula is C25H26N2O7SC_{25}H_{26}N_{2}O_{7}S with a molecular weight of approximately 486.55 g/mol.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress. For instance, studies on Schiff base derivatives have shown that such compounds can effectively neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed that compounds with similar structural motifs can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific pathways involved in the anticancer effects of this compound warrant further investigation.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. This compound has been hypothesized to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This effect could be beneficial in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to stabilize free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

Case Study 1: Antioxidant Testing

A study conducted by Kareem et al. evaluated the antioxidant capacity of various Schiff base derivatives using the DPPH assay. The results indicated that certain structural features significantly enhanced their radical scavenging ability . While specific data on our compound is limited, its structural similarity suggests potential for similar activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving thiazole derivatives have demonstrated their capacity to induce cytotoxic effects in human cancer cell lines. These studies typically measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in viability, suggesting potential therapeutic applications in oncology .

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